

A Comparative Guide to Bromhexine Mucoadhesive Microspheres: An Evaluation of Polymeric Impact

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromhexine Related Compound 2*
HCl

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bromhexine hydrochloride (HCl) mucoadhesive microspheres formulated with different polymers. The selection of an appropriate polymer is critical in the development of mucoadhesive microspheres to achieve desired characteristics such as prolonged gastric retention and controlled drug release.

This guide synthesizes experimental data to evaluate the performance of microspheres prepared with anionic, cationic, and non-ionic polymers. The objective is to offer a clear comparison supported by detailed methodologies and visual workflows to aid in formulation development. The primary polymers evaluated are Gelatin (cationic), Carbopol 971P (anionic), and Hydroxypropyl Methylcellulose (HPMC) K4M (non-ionic).

Quantitative Data Summary

The following tables summarize the key performance parameters of Bromhexine HCl mucoadhesive microspheres prepared with different polymers and drug-to-polymer ratios.

Table 1: Formulation Codes and Composition

Formulation Code	Polymer	Drug:Polymer Ratio
F1	Gelatin	1:1
F2	Gelatin	1:2
F3	Gelatin	1:3
F4	Carbopol 971P	1:1
F5	Carbopol 971P	1:2
F6	Carbopol 971P	1:3
F7	HPMC K4M	1:1
F8	HPMC K4M	1:2
F9	HPMC K4M	1:3

Table 2: Physicochemical Characterization of Microspheres[1]

Formulation Code	Polymer Type	Percentage Yield (%)	Drug Entrapment Efficiency (%)	Swelling Index (%)	Mucoadhesive Strength (gm)
F1	Cationic (Gelatin)	84.45	79.59	163.21	3.8
F2	Cationic (Gelatin)	87.3	81.25	171.52	4.2
F3	Cationic (Gelatin)	88.9	83.64	178.63	4.9
F4	Anionic (Carbopol 971P)	86.2	80.91	183.45	3.5
F5	Anionic (Carbopol 971P)	93.2	82.36	189.71	4.5
F6	Anionic (Carbopol 971P)	91.5	85.42	194.23	5.2
F7	Non-ionic (HPMC K4M)	89.7	84.13	198.54	4.8
F8	Non-ionic (HPMC K4M)	90.6	86.27	201.89	5.6
F9	Non-ionic (HPMC K4M)	92.1	88.70	205.41	6.2

Table 3: In Vitro Cumulative Drug Release (%)[\[1\]](#)

Formulation Code	1 hr	2 hr	4 hr	6 hr	8 hr
F1	15.2	28.5	45.1	63.7	81.2
F2	13.8	26.9	42.8	60.1	80.5
F3	12.5	25.4	40.2	58.6	79.41
F4	16.1	29.8	48.2	65.9	85.4
F5	14.7	28.1	46.5	63.2	83.7
F6	13.9	26.7	44.8	61.8	82.1
F7	18.3	32.4	52.1	70.3	90.31
F8	16.9	30.1	49.8	68.5	88.6
F9	15.6	28.9	47.6	66.2	86.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preparation of Mucoadhesive Microspheres

The non-aqueous solvent evaporation method was utilized for the preparation of Bromhexine HCl mucoadhesive microspheres.[\[1\]](#)

- Internal Phase Preparation: The drug (Bromhexine HCl) and the polymer (Gelatin, Carbopol 971P, or HPMC K4M) were dissolved in ethanol in varying ratios (1:1, 1:2, and 1:3).[\[1\]](#)
- External Phase Preparation: An external phase was prepared by dispersing 2% Tween 80 in light liquid paraffin.[\[1\]](#)
- Emulsification: The internal phase was slowly added to the external phase while stirring with a propeller at 350 rpm for 3 hours at room temperature.[\[1\]](#)
- Microsphere Collection and Drying: The formed microspheres were collected, washed, and dried.

Percentage Yield

The percentage yield was calculated to determine the efficiency of the preparation method. Thoroughly dried microspheres were accurately weighed, and the percentage yield was calculated using the following formula:

$$\text{Percentage Yield} = (\text{Actual weight of the product} / \text{Total weight of excipients and drug}) \times 100[1]$$

Drug Entrapment Efficiency (DEE)

- A precisely weighed quantity (15 mg) of the microspheres was taken.
- The microspheres were dissolved in methanol to extract the entrapped drug.
- The extracted drug was then dissolved in 0.1N HCl (pH 1.2), and the volume was made up to 100 mL.
- The solution was filtered, and a 1 mL sample of the filtrate was further diluted to 10 mL.
- The absorbance of the resulting solution was measured at 245 nm using a UV-spectrophotometer to determine the drug content.[1]

Swelling Measurement

The swelling behavior of the microspheres was evaluated to understand their water-uptake capacity, which influences mucoadhesion and drug release. The percentage of swelling was determined by measuring the weight of the microspheres before and after hydration.[1]

Mucoadhesive Bond Strength

The mucoadhesive strength of the microspheres was assessed to determine their ability to adhere to a mucosal surface. This was evaluated by measuring the force required to detach the microspheres from a goat stomach mucosal tissue.[1]

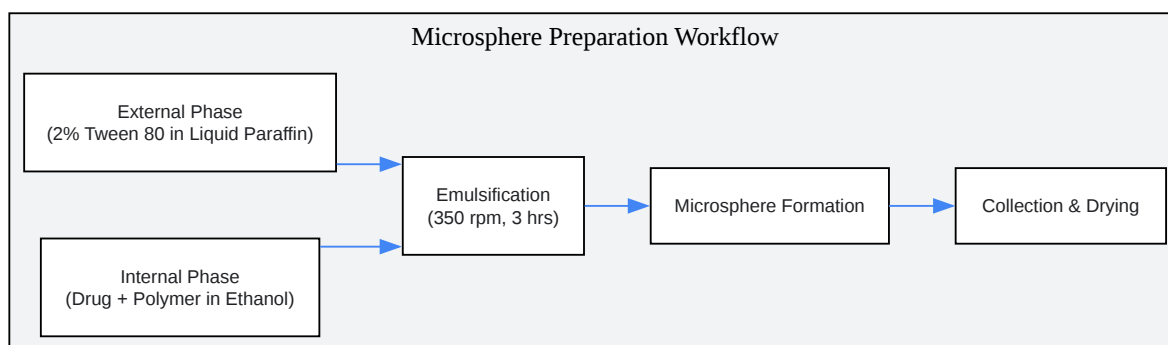
In Vitro Dissolution Analysis

The in vitro drug release studies were performed using a USP dissolution apparatus I (rotating basket type).[1]

- The dissolution medium was 900 mL of 0.1N HCl (pH 1.2), maintained at a temperature of $37 \pm 0.5^{\circ}\text{C}$.
- The apparatus was stirred at a specified rpm.
- Aliquots of the dissolution medium were withdrawn at predetermined time intervals (1, 2, 4, 6, and 8 hours) and analyzed spectrophotometrically to determine the amount of drug released.^[1]

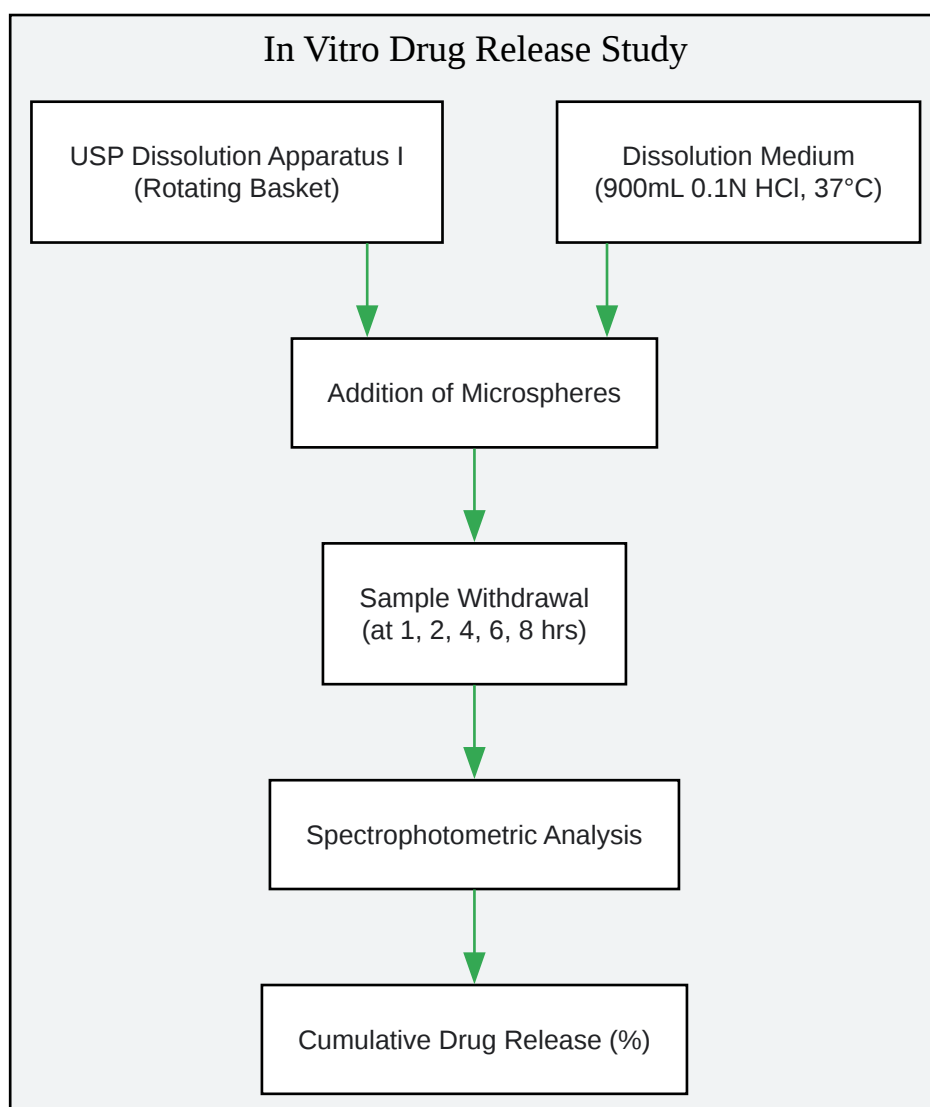
Visualized Workflows and Relationships

The following diagrams illustrate the key experimental processes and the relationship between polymer type and formulation performance.



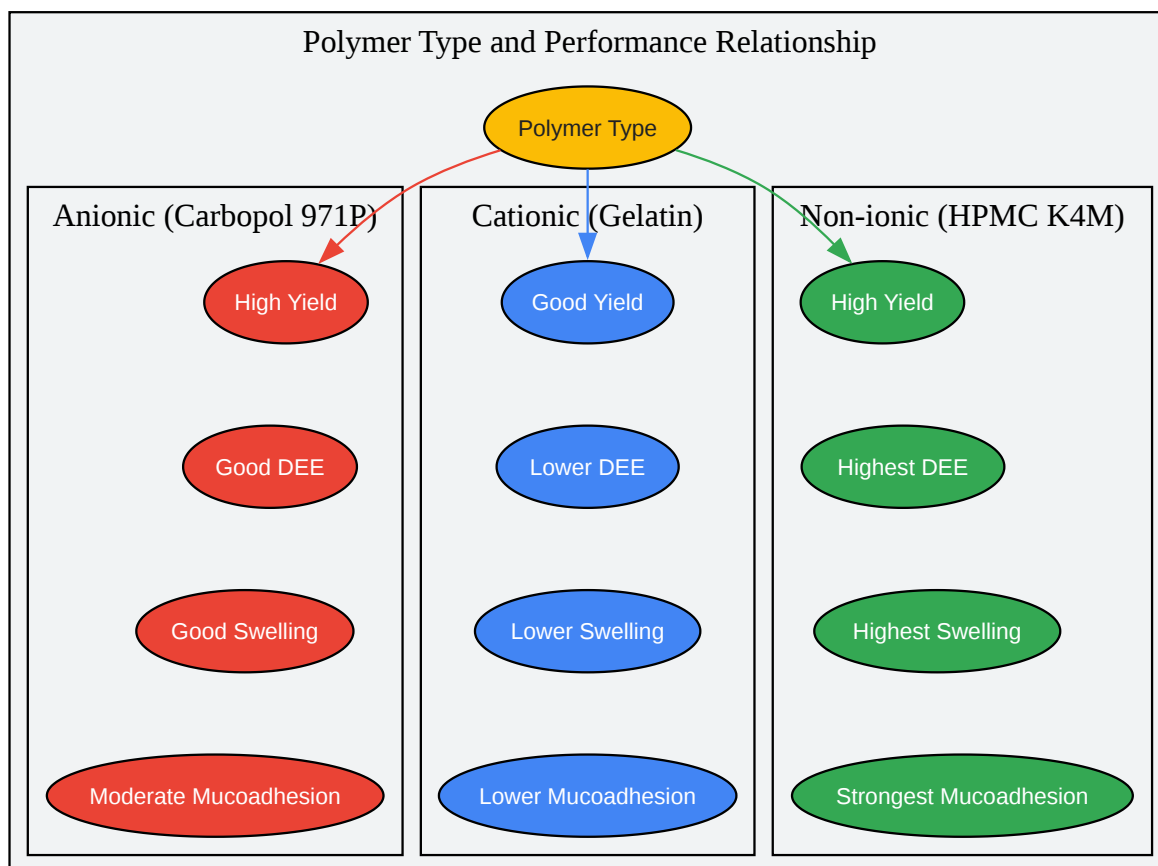
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Caption: Workflow for the non-aqueous solvent evaporation method.



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Caption: Protocol for in vitro drug release analysis.



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Caption: Influence of polymer type on microsphere properties.

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References

- 1. banglajol.info [banglajol.info]

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